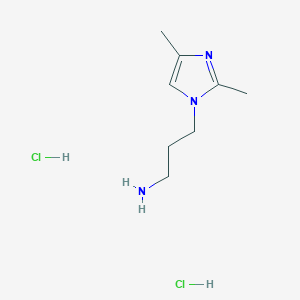
4-Amino-3,5-difluorobenzene-1-sulfonic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3,5-difluorobenzene-1-sulfonic acid hydrochloride is a chemical compound with significant applications in various fields of science and industry. It is characterized by the presence of amino, difluoro, and sulfonic acid groups attached to a benzene ring, making it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-difluorobenzene-1-sulfonic acid hydrochloride typically involves the introduction of amino and difluoro groups onto a benzene ring followed by sulfonation. One common method includes the nitration of 3,5-difluorobenzenesulfonic acid, followed by reduction to introduce the amino group. The reaction conditions often involve the use of strong acids and reducing agents under controlled temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can further modify the amino group, potentially leading to the formation of amines or other nitrogen-containing compounds.
Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted benzene compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Amino-3,5-difluorobenzene-1-sulfonic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-3,5-difluorobenzene-1-sulfonic acid hydrochloride involves its interaction with various molecular targets, depending on its application. In biochemical assays, it may act as a substrate or inhibitor for specific enzymes, affecting their activity. The presence of amino and sulfonic acid groups allows it to form strong interactions with proteins and other biomolecules, influencing their function and stability.
Comparaison Avec Des Composés Similaires
- 4-Amino-3-fluorophenylboronic acid
- 4-Amino-3,5-difluorobenzoic acid
Comparison: Compared to similar compounds, 4-Amino-3,5-difluorobenzene-1-sulfonic acid hydrochloride is unique due to the presence of both difluoro and sulfonic acid groups. This combination enhances its reactivity and versatility in chemical reactions. The sulfonic acid group also increases its solubility in water, making it more suitable for aqueous applications compared to other fluorinated aromatic compounds.
Propriétés
IUPAC Name |
4-amino-3,5-difluorobenzenesulfonic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO3S.ClH/c7-4-1-3(13(10,11)12)2-5(8)6(4)9;/h1-2H,9H2,(H,10,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDXGXAUTUJMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)S(=O)(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)thiophene-2-carboxamide](/img/structure/B2431196.png)
![Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride](/img/structure/B2431198.png)




![2-((4-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2431207.png)



![[2-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans](/img/structure/B2431213.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]furan-3-carboxamide](/img/structure/B2431216.png)
